2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Scientific Research Applications
2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 6-(pyridin-2-yl)pyridazine with a suitable thiol reagent under mild conditions to form the pyridazinyl sulfanyl intermediate.
Acylation Reaction: The intermediate is then reacted with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of substituted aromatic compounds.
Mechanism of Action
The mechanism of action of 2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridazinyl and pyridinyl groups can interact with nucleic acids or other aromatic systems through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: This compound also contains pyridinyl groups and is used in similar applications.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another compound with multiple pyridinyl groups, used in coordination chemistry.
Uniqueness
2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of both pyridazinyl and pyridinyl groups along with a sulfanyl group, which provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-8-7-17(23-24-19)16-6-4-5-9-21-16/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVANZBUHOCSXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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